(2E,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA

Acyl-CoA Synthetase Kinetic Analysis Polyunsaturated Fatty Acid Metabolism

(2E,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA is a specific unsaturated fatty acyl-CoA derivative, formally resulting from the condensation of the thiol group of coenzyme A with the carboxy group of (2E,8Z,11Z,14Z,17Z)-icosapentaenoic acid. It is a key biosynthetic intermediate in the microbial and mammalian pathways for the production of omega-3 polyunsaturated fatty acids, specifically serving as the immediate substrate for the enzyme very-long-chain 3-oxoacyl-CoA reductase (EC 1.3.1.93) to form (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA.

Molecular Formula C41H64N7O17P3S
Molecular Weight 1052.0 g/mol
Cat. No. B15545048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA
Molecular FormulaC41H64N7O17P3S
Molecular Weight1052.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h5-6,8-9,11-12,14-15,20-21,28-30,34-36,40,51-52H,4,7,10,13,16-19,22-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b6-5-,9-8-,12-11-,15-14-,21-20+/t30-,34-,35-,36+,40-/m1/s1
InChIKeyPTROMSLVPFEIQJ-QPYOYMCKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2E,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA: Definition, Biosynthetic Role, and Critical Identity Distinctions


(2E,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA is a specific unsaturated fatty acyl-CoA derivative, formally resulting from the condensation of the thiol group of coenzyme A with the carboxy group of (2E,8Z,11Z,14Z,17Z)-icosapentaenoic acid [1]. It is a key biosynthetic intermediate in the microbial and mammalian pathways for the production of omega-3 polyunsaturated fatty acids, specifically serving as the immediate substrate for the enzyme very-long-chain 3-oxoacyl-CoA reductase (EC 1.3.1.93) to form (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA [2][3]. Its precise double-bond geometry—including the critical 2E configuration—differentiates it from other icosa(e)ntaenoyl-CoA isomers such as (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA, which is the primary substrate for elongation and lipid incorporation [4]. Accurate identification and procurement of the correct stereoisomer are therefore essential for studies requiring the specific intermediate of the fatty acid β-oxidation and elongation cycles.

Why Generic Substitution Fails for (2E,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA: Isomer-Specific Enzymatic Recognition and Distinct Metabolic Fates


In scientific research and industrial biocatalysis, the precise chemical identity of an acyl-CoA substrate is non-negotiable; even minor variations in double-bond position or stereochemistry (e.g., 2E vs. 5Z) drastically alter enzyme recognition, catalytic efficiency, and metabolic routing. The target compound, (2E,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA, occupies a unique and transient position in the β-oxidation/reduction cycle of polyunsaturated fatty acid biosynthesis—it is the direct product of a dehydratase (EC 4.2.1.134) acting on 3-hydroxy-icosatetraenoyl-CoA and the immediate substrate for a specific reductase [1]. In contrast, the more commonly described (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA serves entirely different enzymatic roles: it is the primary substrate for elongases (e.g., ELOVL5) and acyltransferases (e.g., DGATs) that direct EPA into storage lipids and downstream eicosanoid precursors [2][3]. Therefore, substituting one isomer for the other in an experimental workflow—such as an in vitro reconstitution of the β-oxidation cycle or a lipidomics standard—will yield non-biological results because the enzymes that process these molecules exhibit stringent regio- and stereospecificity. Selection must be guided by the specific reaction step under investigation, making generic 'EPA-CoA' procurement a significant source of experimental error.

Quantitative Evidence Guide for (2E,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA: Key Differentiators vs. In-Class Alternatives


Kinetic Advantage in Acyl-CoA Synthetase-Mediated Activation: EPA vs. Arachidonic Acid

In rat aorta homogenates, the acyl-CoA synthetase enzyme responsible for activating eicosapentaenoic acid (EPA) to its CoA thioester (EPA-CoA) exhibits a substantially higher maximal velocity compared to its activity with arachidonic acid (AA), while maintaining a similar Michaelis constant. The specific activity was measured at 63.0 nmol/mg protein per 10 min for EPA, which is 1.75-fold higher than the 35.9 nmol/mg protein per 10 min observed for arachidonic acid [1]. The apparent Km values were comparable (56 μM for EPA vs. 45 μM for AA). This indicates that EPA is activated to its CoA form with greater catalytic efficiency in this vascular tissue model, a finding that underscores differential metabolic handling of omega-3 versus omega-6 precursors at the very first step of their cellular utilization [2].

Acyl-CoA Synthetase Kinetic Analysis Polyunsaturated Fatty Acid Metabolism

Differential Substrate Inhibition in Acyl-CoA Synthetase: EPA-CoA Formation is More Vulnerable to Arachidonic Acid

Beyond differences in maximal velocity, the two polyunsaturated fatty acids exhibit asymmetric inhibition profiles. In the same rat aorta model, arachidonic acid (AA) acts as a more potent inhibitor of EPA-CoA synthesis than EPA does of AA-CoA synthesis. The study explicitly reports that 'Inhibition of eicosapentaenoyl-CoA synthesis by arachidonic acid was stronger than that of arachidonyl-CoA synthesis by eicosapentaenoic acid' [1][2]. While exact Ki values were not reported, this qualitative observation highlights a non-reciprocal competitive interaction at the level of the acyl-CoA synthetase. The presence of even moderate concentrations of AA can disproportionately suppress the activation of EPA, thereby altering the downstream balance of omega-3 and omega-6 derived lipid mediators.

Enzyme Inhibition Acyl-CoA Synthetase Fatty Acid Competition

Bottleneck Identification in Algal EPA Enrichment: Low Endogenous DGAT Activity on EPA-CoA

In the industrially relevant oleaginous alga Nannochloropsis oceanica, the accumulation of eicosapentaenoic acid (EPA) in triacylglycerol (TAG) is severely limited by a specific enzymatic bottleneck. Despite the presence of EPA-CoA, the endogenous diacylglycerol acyltransferases (DGATs) exhibit weak activity on this substrate [1]. To overcome this, a screen of over thirty algal DGATs was conducted, identifying potent enzymes with strong activity on EPA-CoA. Introducing a heterologous DGAT (CrDGTT1 from Chlamydomonas) with demonstrated high activity on EPA-CoA led to drastic increases in EPA abundance in TAG, achieving levels 5.9-fold higher than the control strain [1]. This work directly demonstrates that the identity and source of the acyltransferase capable of acting on EPA-CoA is a major determinant of EPA storage lipid yield.

Metabolic Engineering Diacylglycerol Acyltransferase Algal Biotechnology

Long-Chain vs. Short-Chain Acyl-CoA Thioesterase Preference: Higher Specific Activity on EPA-CoA

Acyl-CoA thioesterases (ACOTs) regulate intracellular levels of acyl-CoAs, free fatty acids, and CoASH. Characterization of a thioesterase (Orf6) from Photobacterium profundum revealed a distinct substrate preference. Enzyme assays demonstrated that Orf6 has a higher specific activity toward long-chain fatty acyl-CoA substrates, specifically including eicosapentaenoyl-CoA, compared to its activity on short-chain or aromatic acyl-CoA substrates [1]. While a direct quantitative comparison (e.g., fold difference in Vmax) is not provided, the statement indicates a clear chain-length-dependent specificity that favors EPA-CoA as a substrate for hydrolysis.

Acyl-CoA Thioesterase Substrate Specificity Enzyme Assay

Best Research and Industrial Application Scenarios for (2E,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA


In Vitro Reconstitution of Microbial and Mammalian Omega-3 PUFA Elongation/Desaturation Cycles

This compound is the precise and required intermediate for studying the β-oxidation/reduction cycle of very-long-chain polyunsaturated fatty acid biosynthesis. It serves as the specific substrate for EC 1.3.1.93 (very-long-chain 3-oxoacyl-CoA reductase) in validated pathways. Use it to accurately reconstitute and characterize this reaction step in vitro, avoiding the erroneous results obtained from using the more common, but incorrect, (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA isomer [1].

Mechanistic Studies of Acyl-CoA Synthetase Kinetics and Substrate Competition in Vascular Biology

Utilize this compound as the analytical standard or product in kinetic assays designed to measure acyl-CoA synthetase activity. The established 1.75-fold higher activation rate for EPA over arachidonic acid (AA), combined with the demonstrated asymmetric inhibition where AA potently suppresses EPA-CoA formation, makes this substrate essential for dissecting the competitive dynamics of omega-3 and omega-6 fatty acid metabolism in cardiovascular and inflammatory disease models [2][3].

Metabolic Engineering and Strain Development for Enhanced Algal EPA Production

In industrial biotechnology programs focused on producing EPA-rich oils from microalgae (e.g., Nannochloropsis), this compound serves as the key substrate for screening and characterizing novel diacylglycerol acyltransferases (DGATs). Evidence shows that weak endogenous DGAT activity on EPA-CoA is a major bottleneck, and heterologous DGATs can boost EPA accumulation in TAG by 5.9-fold. It is therefore critical for high-throughput enzyme assays and for validating the efficacy of engineered strains [4].

Calibration and Quality Control in Targeted Lipidomics and Metabolomics

As a unique and transient intermediate in the β-oxidation pathway, this specific isomer is valuable as an authentic standard for liquid chromatography-mass spectrometry (LC-MS) methods. Its use ensures accurate identification and quantification of this low-abundance, pathway-specific metabolite in complex biological samples, distinguishing it from isobaric or isomeric interference from other EPA-CoA species. This is critical for high-confidence flux analysis and biomarker discovery [5].

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